1-(Ethylsulfonyl)piperidine-2-carboxylic acid 1-(Ethylsulfonyl)piperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1044637-64-0
VCID: VC8457529
InChI: InChI=1S/C8H15NO4S/c1-2-14(12,13)9-6-4-3-5-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)
SMILES: CCS(=O)(=O)N1CCCCC1C(=O)O
Molecular Formula: C8H15NO4S
Molecular Weight: 221.28 g/mol

1-(Ethylsulfonyl)piperidine-2-carboxylic acid

CAS No.: 1044637-64-0

Cat. No.: VC8457529

Molecular Formula: C8H15NO4S

Molecular Weight: 221.28 g/mol

* For research use only. Not for human or veterinary use.

1-(Ethylsulfonyl)piperidine-2-carboxylic acid - 1044637-64-0

Specification

CAS No. 1044637-64-0
Molecular Formula C8H15NO4S
Molecular Weight 221.28 g/mol
IUPAC Name 1-ethylsulfonylpiperidine-2-carboxylic acid
Standard InChI InChI=1S/C8H15NO4S/c1-2-14(12,13)9-6-4-3-5-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)
Standard InChI Key HXVVJOWQWVXOIT-UHFFFAOYSA-N
SMILES CCS(=O)(=O)N1CCCCC1C(=O)O
Canonical SMILES CCS(=O)(=O)N1CCCCC1C(=O)O

Introduction

1-(Ethylsulfonyl)piperidine-2-carboxylic acid is an organic compound with the molecular formula C₈H₁₅NO₄S and a molecular weight of 221.27 g/mol . It is a derivative of piperidine, featuring a piperidine ring substituted with an ethylsulfonyl group and a carboxylic acid group. These functional groups contribute to its unique chemical properties and biological activities, making it a compound of interest in medicinal chemistry and organic synthesis.

Biological Activities and Mechanisms

The sulfonyl group in 1-(Ethylsulfonyl)piperidine-2-carboxylic acid is known to form strong interactions with proteins, influencing their conformation and activity. This compound may act as an inhibitor for certain enzymes by binding to their active sites, effectively blocking substrate access and thus inhibiting enzymatic activity.

Applications

1-(Ethylsulfonyl)piperidine-2-carboxylic acid has significant applications across various fields, including medicinal chemistry and organic synthesis. Its unique structure allows it to undergo various chemical transformations, yielding derivatives such as sulfonic acids, alcohols, and substituted piperidine derivatives.

Predicted Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)
[M+H]+222.07945147.6
[M+Na]+244.06139155.3
[M+NH4]+239.10599153.3
[M+K]+260.03533150.7
[M-H]-220.06489145.5
[M+Na-2H]-242.04684149.1
[M]+221.07162148.1
[M]-221.07272148.1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator